molecular formula C8H12ClN3OS B1486624 3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole CAS No. 1157572-09-2

3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole

Cat. No. B1486624
M. Wt: 233.72 g/mol
InChI Key: BVPQBLVHQCRASL-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole, also known as 3C4MTPT, is an organic compound that has been studied for its potential applications in scientific research and lab experiments. It is an aromatic compound, which is a type of molecule that has a ring-shaped structure and is composed of alternating double and single bonds. 3C4MTPT has been used in a variety of research applications, including as a reagent in organic synthesis and as a ligand for transition metal catalysts. It has also been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 4-methoxypiperidin-1-yl group have been synthesized and shown to exhibit significant antibacterial and antifungal activity . This suggests that 3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole could potentially be used in the development of new antimicrobial agents. The structure-activity relationship (SAR) studies, particularly docking studies with oxidoreductase proteins, could provide insights into the design of more potent derivatives.

Anti-inflammatory Properties

The piperazine and piperidine moieties are known to contribute to anti-inflammatory properties in various compounds . As such, the methoxypiperidinyl group in the thiadiazole compound may confer anti-inflammatory benefits, making it a candidate for the development of new anti-inflammatory drugs.

Antidiabetic Effects

Imidazole and its derivatives, which share structural similarities with thiadiazoles, have shown antidiabetic activities . This opens up the possibility for 3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole to be explored as a scaffold for antidiabetic drug development.

Suzuki–Miyaura Coupling Reactions

The thiadiazole compound could potentially be used in Suzuki–Miyaura coupling reactions as a boron reagent or a ligand for palladium catalysts due to its stable and functional group tolerant nature . This application is particularly relevant in the field of synthetic organic chemistry.

properties

IUPAC Name

3-chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3OS/c1-13-6-2-4-12(5-3-6)8-7(9)10-14-11-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPQBLVHQCRASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(4-methoxypiperidin-1-yl)-1,2,5-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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